molecular formula C19H18N2O4 B6138551 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid

2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid

Cat. No. B6138551
M. Wt: 338.4 g/mol
InChI Key: JYBZPAKZXLWBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid, also known as CC-115, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the activity of mTORC1 and mTORC2, two protein complexes that play a crucial role in regulating cellular growth and metabolism.

Mechanism of Action

2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid inhibits the activity of mTORC1 and mTORC2 by binding to the active site of the protein kinase mTOR. This binding prevents the activation of downstream signaling pathways that are involved in cellular growth and metabolism. Inhibition of mTORC1 has been shown to result in decreased protein synthesis and cell growth, while inhibition of mTORC2 has been shown to result in decreased cell survival and increased apoptosis.
Biochemical and Physiological Effects
2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. Inhibition of mTORC1 and mTORC2 has been shown to result in decreased cell growth and proliferation, decreased cell survival, and increased apoptosis. 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid is its specificity for mTORC1 and mTORC2. This specificity allows for targeted inhibition of these complexes, without affecting other signaling pathways. However, one limitation of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid is its relatively low potency, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for the study of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid. One area of interest is the potential therapeutic applications of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid in the treatment of cancer. Inhibition of mTORC1 and mTORC2 has been shown to have anti-tumor effects in preclinical studies, and 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid may have potential as a cancer therapy. Another area of interest is the development of more potent and selective mTOR inhibitors, which may have increased therapeutic potential. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid, and its potential applications in a variety of diseases.

Synthesis Methods

The synthesis of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromo-5-nitrobenzoic acid with 2-aminobenzotrifluoride to form 2-(2-trifluoromethylphenylamino)-5-nitrobenzoic acid. This intermediate is then reacted with cyclopropyl isocyanate to form the corresponding urea derivative, which is subsequently reduced with lithium aluminum hydride to yield the final product, 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid.

Scientific Research Applications

2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. One of the main mechanisms of action of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid is its ability to inhibit the activity of mTORC1 and mTORC2, two protein complexes that are involved in the regulation of cellular growth and metabolism. Inhibition of these complexes has been shown to have therapeutic benefits in a variety of diseases.

properties

IUPAC Name

2-[[3-(cyclopropanecarbonylamino)-2-methylphenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-15(20-17(22)12-9-10-12)7-4-8-16(11)21-18(23)13-5-2-3-6-14(13)19(24)25/h2-8,12H,9-10H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBZPAKZXLWBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid

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